Product packaging for 4-Iodo-1H-imidazole-2-carboxylic acid(Cat. No.:)

4-Iodo-1H-imidazole-2-carboxylic acid

Cat. No.: B7979887
M. Wt: 237.98 g/mol
InChI Key: QVWYGSDNWSLGIU-UHFFFAOYSA-N
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Description

4-Iodo-1H-imidazole-2-carboxylic acid (CAS 1824286-45-4) is a high-purity chemical building block primarily used in medicinal chemistry and pharmaceutical research. Its structure combines a carboxylic acid functional group with an iodinated imidazole core, making it a versatile intermediate for the synthesis of more complex molecules. The iodine atom is a key reactive site, allowing for further functionalization via cross-coupling reactions, such as Suzuki or Sonogashira couplings, to create novel compounds for biological screening. The imidazole-2-carboxylic acid scaffold is of significant interest in drug discovery. Scientific studies have explored similar structures as a key pharmacophore in developing potent inhibitors for medically important targets. For instance, research has demonstrated that 1H-imidazole-2-carboxylic acid derivatives can act as potent inhibitors of VIM-type metallo-β-lactamases (MBLs) , enzymes produced by bacteria that confer resistance to carbapenem antibiotics. This suggests that derivatives of this compound could be investigated in efforts to overcome antibiotic resistance. The compound is characterized by a molecular formula of C₄H₃IN₂O₂ and a molecular weight of 237.98 g/mol. It is supplied with a purity of ≥98% and should be stored sealed in a dry environment at 2-8°C to maintain stability. This product is intended for research and further manufacturing applications only and is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet and employ appropriate personal protective equipment during handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H3IN2O2 B7979887 4-Iodo-1H-imidazole-2-carboxylic acid

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-iodo-1H-imidazole-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3IN2O2/c5-2-1-6-3(7-2)4(8)9/h1H,(H,6,7)(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVWYGSDNWSLGIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=N1)C(=O)O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Elucidation of Chemical Reactivity and Transformation Pathways of 4 Iodo 1h Imidazole 2 Carboxylic Acid

Reactivity Profiles of the Carboxylic Acid Moiety

The carboxylic acid group on the imidazole (B134444) ring is a primary site for a variety of derivatization reactions. Its electronic properties are influenced by the imidazole ring, affecting its acidity and reactivity in condensation and substitution reactions.

The carboxylic acid functionality of imidazole-2-carboxylic acids can be readily converted into a range of derivatives, including esters, amides, and hydrazides. These transformations are fundamental in medicinal chemistry and materials science for modifying the compound's physicochemical properties and for building larger molecular architectures. nih.gov

Standard esterification procedures, such as reaction with an alcohol in the presence of an acid catalyst (e.g., H₂SO₄), can be employed. rjptonline.org For instance, the synthesis of 1H-imidazole-4-carboxylic acid ethyl ester is a known process that can be adapted. chemicalbook.comgoogle.com The resulting esters are often key intermediates for further modifications or as final target molecules. nih.gov

Amide bond formation is a frequently used reaction in drug discovery. nih.gov The carboxylic acid can be activated using common coupling reagents to facilitate reaction with primary or secondary amines. A convenient protocol for amidation, particularly with electron-deficient amines, involves the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 4-dimethylaminopyridine (B28879) (DMAP), with a catalytic amount of hydroxybenzotriazole (B1436442) (HOBt). nih.gov The amide functionality is a common feature in over 25% of known drugs due to its stability and hydrogen bonding capabilities. The synthesis of imidazole-4,5-dicarboxamides, for example, demonstrates the derivatization of this scaffold with amino acid esters and alkanamines. nih.gov

The conversion to hydrazides is typically achieved through the hydrazinolysis of a corresponding ester intermediate. researchgate.netresearchgate.net This reaction usually involves heating the ester with hydrazine (B178648) hydrate (B1144303) in an alcoholic solvent. rjptonline.orgnih.gov Acid hydrazides are valuable intermediates in the synthesis of various heterocyclic compounds and serve as building blocks in pharmaceutical and agrochemical applications. osti.gov A general process involves preforming activated esters or amides, followed by reaction with hydrazine, which can produce the desired hydrazides in high yield and purity. researchgate.net

Table 1: Derivatization Reactions of the Carboxylic Acid Moiety

Derivative Reagents and Conditions Product Type Reference(s)
Ester Alcohol (e.g., Ethanol), Acid Catalyst (e.g., H₂SO₄), Heat Ethyl Ester rjptonline.orgchemicalbook.com
Amide Amine, EDC, DMAP, cat. HOBt, DIPEA in Acetonitrile Carboxamide nih.gov
Amide Amine, Phosphorus Oxychloride, Pyridine (B92270) Carboxamide
Hydrazide Ester Intermediate, Hydrazine Monohydrate, Ethanol (B145695), Reflux Carbohydrazide rjptonline.orgnih.gov

Decarboxylative reactions offer a powerful strategy for forming new carbon-carbon or carbon-heteroatom bonds by extruding carbon dioxide. For (hetero)aromatic carboxylic acids, these reactions provide an alternative to traditional cross-coupling methods that rely on pre-functionalized organometallic reagents.

A notable transformation is the decarboxylative Suzuki-Miyaura coupling. This process allows for the direct coupling of (hetero)aromatic carboxylic acids with arylboronic acids. rsc.org In one methodology, iodine or a bromine source acts as both a decarboxylation mediator and the terminal oxidant, which circumvents the need for stoichiometric amounts of transition metal salts that were previously required. rsc.org This protocol enables the construction of biaryl structures from readily available carboxylic acids.

Another approach involves a dual catalytic system merging N-heterocyclic carbene (NHC) and photoredox catalysis for the decarboxylative coupling of carboxylic acids and acyl imidazoles to form ketones. nih.gov In this system, one carboxylic acid is converted into a radical intermediate via photoredox-mediated oxidative decarboxylation, which then couples with an acyl azolium intermediate generated from a second carboxylic acid (or a pre-formed acyl imidazole) and an NHC catalyst. nih.gov

Table 2: Decarboxylative Coupling Reactions

Reaction Type Key Reagents Product Mechanistic Feature Reference(s)
Decarboxylative Suzuki-Miyaura Coupling Arylboronic Acid, Pd Catalyst, Iodine/Bromine Source Biaryl Iodine acts as both mediator and terminal oxidant. rsc.org rsc.org
Decarboxylative Radical Coupling Acyl Imidazole, Photocatalyst, NHC Catalyst Ketone Forms a radical intermediate via oxidative decarboxylation. nih.gov nih.gov

The carboxylic acid of 4-iodo-1H-imidazole-2-carboxylic acid can be activated to form a highly reactive N-acyl imidazole intermediate. These species, also known as azolides, are significantly more reactive toward nucleophilic attack than typical amides. nih.gov This enhanced reactivity has prompted studies into their stability and conformational features. nih.gov

N-acyl imidazoles can be generated in situ through the reaction of the parent carboxylic acid with a coupling agent like N,N'-carbonyldiimidazole (CDI). nih.govresearchgate.net The formation of the acyl imidazolide (B1226674) is subject to acid catalysis. researchgate.net Once formed, the acyl imidazole serves as a potent acyl transfer agent. nih.gov This reactivity is attributed to the electronic nature and conformational properties of the N-acyl imidazole bond. For instance, highly twisted N-acyl imidazoles exhibit low rotational barriers and elongated N-C bonds, which contributes to their value as acyl transfer reagents. nih.gov

These reactive intermediates are powerful surrogates for esters and amides in various chemical transformations. researchgate.net They can participate in stereoselective tandem reactions, such as the asymmetric conjugate addition of dialkylzinc reagents, followed by trapping of the resulting zinc enolate. researchgate.net

Table 3: Characteristics of Acyl Imidazoles

Feature Description Implication Reference(s)
Formation Reaction of a carboxylic acid with N,N'-Carbonyldiimidazole (CDI). Provides an in-situ method for activating the carboxylic acid. nih.govresearchgate.net
Reactivity Highly reactive towards nucleophiles; act as potent acyl transfer agents. Useful surrogates for esters and amides in synthesis. nih.govresearchgate.net
Structural Feature Can adopt twisted conformations with elongated N-C(O) bonds. Low rotational barriers contribute to high reactivity. nih.gov

Transformations Involving the Iodine Substituent at C4

The iodine atom at the C4 position of the imidazole ring is a key handle for introducing molecular diversity, primarily through transition metal-catalyzed cross-coupling reactions. Its high reactivity compared to other halogens makes it an excellent leaving group in these transformations.

The Suzuki-Miyaura cross-coupling reaction is a fundamental method for constructing C-C bonds, particularly for creating aryl-aryl or aryl-heteroaryl linkages. nih.gov The iodo-substituent at the C4 position of this compound is an ideal electrophilic partner for this reaction. Iodo derivatives generally exhibit the highest reactivity among haloaryl compounds in Suzuki couplings, often leading to quantitative yields of the desired biphenyl (B1667301) products. nih.gov

The reaction involves the palladium-catalyzed coupling of the iodo-imidazole with an organoboron reagent, such as an arylboronic acid, in the presence of a base. arkat-usa.org This method tolerates a wide range of functional groups and benefits from the commercial availability and stability of many boronic acids. arkat-usa.org Microwave-assisted protocols have been developed to enhance the efficiency of Suzuki-Miyaura reactions involving iodo-benzimidazoles, suggesting applicability to the 4-iodo-1H-imidazole core. arkat-usa.org The reaction can be performed with various substituted aryl and heteroarylboronic acids, demonstrating its broad scope. nih.govarkat-usa.org

Table 4: Suzuki-Miyaura Coupling of Iodo-Imidazoles

Iodo-Imidazole Substrate Coupling Partner Catalyst/Base System Product Type Reference(s)
2-(3,5-Di-tert-butyl-4-hydroxyphenyl)-5-(4-iodophenyl)-4,4-dimethyl-4H-imidazole 3-oxide Phenylboronic Acid Pd(PPh₃)₄ / Na₂CO₃ 5-Biphenyl derivative of 4H-imidazole-N-oxide nih.gov
1-Cyclohexyl-2-iodo-1H-benzimidazole 4-Tolylboronic Acid Pd(OAc)₂/SPhos / K₃PO₄ 2-Aryl-1H-benzimidazole arkat-usa.org
(Hetero)aromatic iodo-compound Arylboronic Acid Palladium Catalyst / Base Biaryl architecture rsc.org

Nucleophilic aromatic substitution (SNAr) is a widely used reaction for functionalizing aromatic and heteroaromatic rings. diva-portal.org The reaction typically proceeds via a two-step addition-elimination mechanism involving a negatively charged Meisenheimer complex intermediate. diva-portal.orgnih.gov For an SNAr reaction to occur, the aromatic ring usually needs to be activated by strong electron-withdrawing groups. diva-portal.org

In the case of this compound, the carboxylic acid group at C2 provides some electron-withdrawing character. However, the imidazole ring itself is generally considered electron-rich. The feasibility of an SNAr reaction at the C4 position would depend on the interplay of this electronic nature, the strength of the incoming nucleophile, and the reaction conditions. Iodine is an excellent leaving group, which would favor the elimination step of the SNAr mechanism.

While the classic SNAr mechanism is common, recent studies have provided evidence that some prototypical SNAr reactions may proceed through a concerted mechanism, particularly on heterocyclic systems with good leaving groups like chlorine or bromine. nih.gov Given that iodine is a superior leaving group, a concerted pathway could be plausible for substitutions on the 4-iodo-imidazole core. Photoredox catalysis has also enabled SNAr-type reactions under mild conditions, for example, using an acridinium (B8443388) photocatalyst for the nucleophilic addition of imidazoles. researchgate.net This suggests that modern synthetic methods could facilitate SNAr reactions on this scaffold where traditional thermal methods might be challenging.

Reductive Eliminations and Deiodination Protocols

The carbon-iodine bond in this compound is susceptible to cleavage through reductive processes, offering a pathway for deiodination. This transformation is significant for selectively removing the iodine substituent to yield the parent 1H-imidazole-2-carboxylic acid scaffold or for introducing other functionalities via subsequent reactions.

Protocols for deiodination often employ reducing agents capable of facilitating the removal of the halogen. A relevant example, though on a related substrate, is the synthesis of 4-iodo-1H-imidazole from 2,4,5-triiodo-1H-imidazole. This reaction utilizes sodium sulfite (B76179) (Na2SO3) in dimethylformamide (DMF) at elevated temperatures (110°C) to selectively remove the iodo groups at the 2- and 5-positions. chemicalbook.com This method highlights the principle of reductive dehalogenation, which could be adapted for this compound.

The general approach for such a transformation on the target molecule would involve reacting it with a suitable reducing agent. The choice of reductant and reaction conditions is crucial to ensure selectivity, preserving the carboxylic acid and the integrity of the imidazole ring.

Table 1: Representative Deiodination Conditions for Iodoimidazoles

Substrate Reagent(s) Solvent Conditions Product Reference

This established protocol for a similar iodoimidazole suggests that mild reducing agents are effective for C-I bond cleavage. The reactivity of the C-I bond allows for its use as a synthetic handle, where it can be removed at a desired stage to afford the deiodinated product.

Reactivity of the Imidazole Nitrogen Atoms

The imidazole ring in this compound contains two nitrogen atoms with distinct chemical environments. The pyrrole-like nitrogen (N-1) is protonated in the parent structure, while the pyridine-like nitrogen (N-3) possesses a lone pair of electrons, making it a primary site for electrophilic attack and protonation. The reactivity of these nitrogens is fundamental to the derivatization of the molecule.

N-Alkylation and N-Acylation Reactions

The nitrogen atoms of the imidazole ring can readily undergo alkylation and acylation, providing a common method for functionalization. Generally, in N-unsubstituted imidazoles, these reactions occur at the more nucleophilic pyridine-like N-3 nitrogen. However, the position of substitution can be influenced by the reaction conditions and the nature of the substituents already on the ring.

N-Alkylation: Studies on related imidazole systems, such as 1-hydroxyimidazoles, demonstrate that alkylation is a highly regioselective process. For instance, the alkylation of ethyl 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with benzyl (B1604629) halides in the presence of a base like potassium carbonate occurs selectively on the oxygen of the N-hydroxy group. researchgate.net In the case of this compound, which lacks the N-hydroxy group, direct alkylation would be expected to proceed at one of the ring nitrogens. The presence of the carboxylate group can influence the site of alkylation, and protection of this group may be necessary for certain transformations. Direct N-alkylation of similar heterocycles like 2-pyridones often yields a mixture of N- and O-alkylated products, although N-alkylation tends to predominate when using an alkali salt in DMF. nih.gov

N-Acylation: Acylation reactions provide a means to introduce acyl groups onto the imidazole nitrogen. A mild acylation protocol has been demonstrated for 4,5-diiodoimidazole, a structurally related compound. orgsyn.org This suggests that this compound can be similarly functionalized. The reaction would likely involve an activated carboxylic acid derivative (e.g., an acyl chloride) and a base to facilitate the reaction at the N-1 or N-3 position. The electron-withdrawing nature of the iodo and carboxylic acid substituents would decrease the nucleophilicity of the imidazole nitrogens, potentially requiring more forcing conditions compared to unsubstituted imidazole.

Table 2: Examples of N-Alkylation and N-Acylation on Imidazole Scaffolds

Reaction Type Substrate Reagent(s) Conditions Product Type Reference
N-Alkylation Ethyl 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates Benzyl halides, K₂CO₃ DMF, Room Temp O-alkoxy derivatives researchgate.net

Protonation/Deprotonation Equilibria and their Influence on Reactivity

The acidic and basic properties of this compound are critical determinants of its reactivity. The molecule possesses both an acidic carboxylic acid group and two basic imidazole nitrogen atoms. This can lead to the formation of a zwitterion, where the carboxyl group is deprotonated (COO⁻) and one of the imidazole nitrogens is protonated (N-H⁺). researchgate.net

The pKa values of the imidazole nitrogens are influenced by the substituents on the ring. The electron-withdrawing effects of both the iodine atom at C-4 and the carboxylic acid at C-2 will decrease the basicity of the imidazole nitrogens compared to unsubstituted imidazole. This means that stronger acidic conditions are required for protonation.

Conversely, the proton on the N-1 nitrogen is more acidic than in unsubstituted imidazole, facilitating its removal under basic conditions. The protonation state of the molecule significantly impacts its reactivity:

In acidic media: The imidazole ring is protonated, making it highly electron-deficient and deactivated towards electrophilic attack. However, this state may favor certain nucleophilic substitution reactions.

In basic media: The carboxylic acid and the N-1 proton can be removed to form a dianion. This increases the electron density on the imidazole ring, enhancing its nucleophilicity and reactivity towards electrophiles, such as alkylating and acylating agents at the nitrogen positions.

The precise control of pH is therefore a crucial parameter in directing the outcome of reactions involving this compound.

Electrophilic and Nucleophilic Aromatic Substitution at Other Ring Positions

Beyond reactions at the substituent groups and nitrogen atoms, the carbon backbone of the imidazole ring can also undergo substitution reactions.

Electrophilic Aromatic Substitution (SEAr): The imidazole ring is generally considered an electron-rich aromatic system, susceptible to electrophilic attack. However, in this compound, the presence of the electron-withdrawing carboxylic acid and iodo substituents deactivates the ring towards SEAr. The most likely position for any potential electrophilic attack would be C-5, as it is the least deactivated position. Reactions would likely require harsh conditions. Studies on other heterocyclic systems have shown that electrophilic substitution can occur at carbon positions, for example, at the C5 position of certain isoxazolines via C-F bond cleavage, which proceeds through a carbocation intermediate. nih.gov

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the this compound ring makes it a candidate for nucleophilic aromatic substitution, particularly for the displacement of the iodo group. The SNAr mechanism typically involves the addition of a nucleophile to the aromatic ring to form a negatively charged intermediate (a Meisenheimer complex), followed by the elimination of the leaving group. diva-portal.org Such reactions are favored on electron-poor aromatic and heteroaromatic rings. nih.gov The iodine at the C-4 position serves as a good leaving group, which could potentially be displaced by a variety of strong nucleophiles (e.g., alkoxides, thiolates, amines). The success of such a reaction would depend on the nucleophile's strength and the reaction conditions employed to overcome the activation energy for the formation of the intermediate complex.

Design, Synthesis, and Characterization of Novel Derivatives and Analogues of 4 Iodo 1h Imidazole 2 Carboxylic Acid

Structural Modifications of the Carboxylic Acid Group

The carboxylic acid functional group at the C2 position of the imidazole (B134444) ring is a prime site for modification, most commonly through conversion into esters and amides. These transformations alter the molecule's polarity, hydrogen bonding capability, and steric profile, which can significantly influence its biological activity and material properties.

Standard esterification procedures, such as the Fischer-Speier esterification involving reaction with an alcohol under acidic catalysis, can be employed. organic-chemistry.org Alternatively, milder methods using coupling agents are also effective. The synthesis of amides is typically achieved by activating the carboxylic acid with a coupling reagent (e.g., EDC, TFFH) followed by the addition of a primary or secondary amine. nih.gov This approach is highly versatile, allowing for the introduction of a wide array of substituents. For instance, imidazole itself can act as a catalyst in certain amidation reactions, proceeding through an N-acyl imidazolium (B1220033) intermediate. nih.govcore.ac.ukrsc.org

Table 1: Examples of Carboxylic Acid Modifications This table is interactive. You can sort and filter the data.

Original Functional Group Reagent Resulting Functional Group Reaction Type
Carboxylic Acid (-COOH) Methanol (CH₃OH) / Acid Methyl Ester (-COOCH₃) Esterification
Carboxylic Acid (-COOH) Benzylamine (BnNH₂) / EDC N-Benzyl Amide (-CONH-Bn) Amidation
Carboxylic Acid (-COOH) Piperidine / HATU Piperidinyl-carbonyl (-CON(CH₂)₅) Amidation
Carboxylic Acid (-COOH) Ethanol (B145695) (CH₃CH₂OH) / H₂SO₄ Ethyl Ester (-COOCH₂CH₃) Esterification

Substituent Effects at the C4-Iodo Position via Coupling Reactions

The carbon-iodine bond at the C4 position is a key handle for introducing structural diversity through metal-catalyzed cross-coupling reactions. The high reactivity of the C-I bond makes it an excellent substrate for reactions like the Suzuki-Miyaura and Sonogashira couplings. These methods allow for the formation of new carbon-carbon bonds, attaching aryl, vinyl, or alkynyl groups to the imidazole core.

The Suzuki-Miyaura coupling reaction utilizes a palladium catalyst to couple the 4-iodoimidazole (B15931) derivative with an organoboron compound, typically a boronic acid or ester. youtube.com This reaction is robust and tolerates a wide range of functional groups. The electronic nature of the substituents on the boronic acid partner can influence the reaction kinetics; electron-donating groups on the arylboronic acid are generally beneficial for the reaction. nih.gov This method has been successfully applied to unprotected haloimidazoles, providing a direct route to 4-aryl-imidazoles. researchgate.net

The Sonogashira coupling provides a powerful method for installing alkynyl substituents. wikipedia.orgorganic-chemistry.org The reaction involves a palladium catalyst, a copper(I) co-catalyst, and a base to couple the 4-iodoimidazole with a terminal alkyne. wikipedia.orgnih.gov This transformation is typically performed under mild, anaerobic conditions and is instrumental in the synthesis of complex molecules and materials with extended π-systems. organic-chemistry.orgnih.gov

Table 2: C4-Position Modifications via Coupling Reactions This table is interactive. You can sort and filter the data.

Coupling Reaction Coupling Partner Catalyst System (Typical) Resulting C4-Substituent Bond Formed
Suzuki-Miyaura Phenylboronic Acid Pd(PPh₃)₄ + Base Phenyl C-C (sp²-sp²)
Suzuki-Miyaura 4-Methoxyphenylboronic Acid Pd(OAc)₂ + Ligand + Base 4-Methoxyphenyl C-C (sp²-sp²)
Sonogashira Phenylacetylene PdCl₂(PPh₃)₂ + CuI + Base Phenylethynyl C-C (sp²-sp)
Sonogashira Trimethylsilylacetylene Pd(OAc)₂ + Ligand + Base Trimethylsilylethynyl C-C (sp²-sp)

N-Substitution Patterns and Their Impact on Molecular Properties

The imidazole ring contains a reactive secondary amine (N-H) at the N1 position, which can be readily functionalized. N-substitution, typically through alkylation or arylation, is a critical strategy for modulating the molecule's physicochemical properties. Introducing substituents at this position prevents the formation of tautomers and eliminates a hydrogen bond donor site, which can enhance membrane permeability and alter solubility.

N-alkylation or N-arylation can also exert significant electronic effects on the imidazole ring. For example, attaching an electron-withdrawing group to the nitrogen can increase the reactivity of the C4-iodo position towards certain coupling reactions. Conversely, the introduction of bulky N-substituents can provide steric hindrance, potentially directing reactions to other sites on the molecule or influencing the conformation of the final compound. A variety of synthetic methods are available for N-substitution, including reaction with alkyl halides or arylboronic acids under basic or metal-catalyzed conditions. researchgate.netorganic-chemistry.org

Table 3: N-Substitution and Its Influence on Molecular Properties This table is interactive. You can sort and filter the data.

N1-Substituent Reagent Example Potential Impact on Properties
Methyl (-CH₃) Methyl Iodide (CH₃I) Increases lipophilicity; blocks H-bond donation.
Benzyl (B1604629) (-CH₂Ph) Benzyl Bromide (BnBr) Significantly increases lipophilicity and steric bulk.
Phenyl (-Ph) Phenylboronic Acid / Cu(OAc)₂ Introduces aromatic system; alters electronic properties via conjugation.
Butyl (-C₄H₉) 1-Bromobutane Increases lipophilicity; enhances solubility in nonpolar solvents.

Annulated and Fused Heterocyclic Systems Incorporating the 4-Iodoimidazole-2-carboxylic Acid Motif

The 4-iodoimidazole-2-carboxylic acid scaffold is an excellent starting point for the synthesis of more complex, fused heterocyclic systems. These annulated structures are of significant interest in medicinal chemistry due to their structural similarity to endogenous purines, making them candidates for targeting a wide range of biological macromolecules. nih.govnih.gov

A common strategy involves a tandem reaction sequence, often beginning with a cross-coupling reaction at the C4 position to introduce a side chain with a suitable functional group. This is followed by an intramolecular cyclization reaction. For example, coupling a substituent bearing an amino group can lead to subsequent condensation with a carbonyl precursor or cyclization onto the imidazole ring to form systems like imidazo[4,5-b]pyridines . researchgate.netresearchgate.neteurjchem.com The synthesis of these fused systems often starts from substituted pyridines which are then used to construct the imidazole ring, or by building the pyridine (B92270) ring onto a pre-existing imidazole core. nih.gov

Table 4: Synthesis of Fused Heterocyclic Systems This table is interactive. You can sort and filter the data.

Starting Scaffold Key Reaction Sequence Resulting Fused System Example
4-Iodoimidazole Suzuki coupling with 2-aminophenylboronic acid, then intramolecular amidation Imidazo[4,5-b]quinoline derivative
2,3-Diaminopyridine Condensation with a carboxylic acid derivative Imidazo[4,5-b]pyridine nih.gov
3-Nitropyridin-2-amine Reductive cyclization with an aldehyde Imidazo[4,5-b]pyridine researchgate.net

Computational Chemistry and Spectroscopic Characterization in the Study of 4 Iodo 1h Imidazole 2 Carboxylic Acid

Density Functional Theory (DFT) Calculations for Structural Elucidation and Electronic Properties

Density Functional Theory (DFT) serves as a powerful computational tool for predicting the geometric and electronic characteristics of molecules, offering insights that are highly complementary to experimental data. For 4-Iodo-1H-imidazole-2-carboxylic acid, DFT calculations, typically using a basis set such as B3LYP/6-311G(d,p), are employed to determine its most stable conformation (optimized molecular geometry). tandfonline.comresearchgate.net These calculations provide precise predictions of bond lengths, bond angles, and dihedral angles. tandfonline.com

Beyond structural parameters, DFT is crucial for elucidating electronic properties. The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. rsc.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. researchgate.net For imidazole (B134444) derivatives, these calculations reveal how substituents like the iodine atom and the carboxylic acid group modulate the electronic distribution across the heterocyclic ring. rsc.orgnih.gov

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated from the electron density data. tandfonline.com These maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are critical for predicting sites of intermolecular interactions. tandfonline.comresearchgate.net

Table 1: Representative Parameters Obtainable from DFT Calculations for Imidazole Derivatives This table illustrates typical parameters calculated for imidazole derivatives using DFT methods, as specific calculations for this compound are not publicly documented.

ParameterTypical Value/Information ObtainedSignificanceReference
HOMO Energy-6.0 to -7.0 eVElectron-donating ability researchgate.net
LUMO Energy-1.5 to -2.5 eVElectron-accepting ability researchgate.net
HOMO-LUMO Gap3.5 to 5.0 eVChemical reactivity, kinetic stability rsc.org
Dipole Moment2.0 to 8.0 DPolarity, intermolecular forces nih.govnih.gov
MEP AnalysisRed (negative) regions on N atoms, O atoms; Blue (positive) regions on H atomsPredicts sites for electrophilic and nucleophilic attack tandfonline.com

Reaction Mechanism Predictions and Transition State Analysis using Computational Methods

Computational chemistry provides indispensable tools for investigating reaction mechanisms at a molecular level. By mapping the potential energy surface of a reaction, researchers can predict pathways, identify intermediates, and characterize the transition states that connect them. researchgate.net For this compound, this approach can be used to study various potential transformations.

One area of interest is the reactivity of the carbon-iodine bond. Computational methods can model its homolytic or heterolytic cleavage, for instance, in metal-catalyzed cross-coupling reactions or nucleophilic substitutions. rsc.org DFT calculations can determine the activation energies for these processes, revealing the most likely reaction pathways under different conditions. researchgate.net Similarly, reactions involving the carboxylic acid group, such as esterification or amidation, can be modeled to understand the catalytic role of imidazole in processes like ester hydrolysis. youtube.com

A key aspect of these studies is transition state (TS) analysis. By locating the TS structure—the maximum energy point along the reaction coordinate—and calculating its energy, the activation barrier for the reaction can be determined. nih.gov This information is critical for predicting reaction rates and understanding selectivity. For instance, in the oxidation of imidazoles by atmospheric radicals, computational studies have identified the transition states for addition and hydrogen abstraction pathways, clarifying the degradation mechanism. acs.org Such methods could be applied to predict the metabolic fate or environmental degradation of this compound.

Spectroscopic Investigations (NMR, IR, Mass Spectrometry, UV-Vis) in Structural Assignment and Purity Assessment

Spectroscopic techniques provide the empirical evidence needed to confirm the structure and assess the purity of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are the most powerful tools for structural elucidation. For this compound, the ¹H NMR spectrum is expected to show a distinct signal for the lone proton on the imidazole ring (C5-H), likely in the 7-8 ppm region. researchgate.netmdpi.com The acidic proton of the carboxylic acid would appear as a broad singlet at a significantly downfield shift, typically >10 ppm, which would disappear upon D₂O exchange. libretexts.org The ¹³C NMR spectrum would show characteristic signals for the carbonyl carbon (160-180 ppm) and the three imidazole ring carbons, with the C4 carbon bearing the iodine atom showing a shift influenced by the heavy atom effect. researchgate.netlibretexts.org

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify functional groups. The spectrum of this compound would be dominated by a very broad O-H stretching band from the carboxylic acid dimer, typically centered around 3000 cm⁻¹. libretexts.orgthermofisher.com A sharp and strong C=O stretching vibration from the carbonyl group would appear around 1700 cm⁻¹. thermofisher.com Vibrations corresponding to C=N and C-N stretching within the imidazole ring are also expected in the 1650-1450 cm⁻¹ region. researchgate.netresearchgate.net

Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound. For this compound (C₄H₃IN₂O₂), the expected molecular weight is approximately 237.98 g/mol . bldpharm.com High-resolution mass spectrometry (HRMS) can provide an exact mass, confirming the elemental composition. The fragmentation pattern can also offer structural clues, such as the loss of CO₂ or iodine.

UV-Vis Spectroscopy : UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Imidazole derivatives typically exhibit absorption bands related to π→π* transitions. rsc.org For imidazole-2-carboxaldehyde, absorption maxima have been observed between 270-300 nm. researchgate.net The presence of the iodine substituent and the carboxylic acid group on this compound would influence the exact position and intensity of these bands.

Table 2: Predicted Spectroscopic Data for this compound Based on data from analogous compounds.

TechniqueRegion/Signal TypeExpected ObservationReference
¹H NMR Chemical Shift (δ)~7.5-8.0 ppm (s, 1H, C5-H); >12 ppm (br s, 1H, COOH) libretexts.orgspectrabase.com
¹³C NMR Chemical Shift (δ)~160-170 ppm (C=O); ~140-150 ppm (C2); ~120-130 ppm (C5); C4-I (variable) researchgate.netlibretexts.org
IR Wavenumber (cm⁻¹)2500-3300 (broad, O-H stretch); ~1700 (strong, C=O stretch); ~1600 (C=N stretch) libretexts.orgthermofisher.comnih.gov
UV-Vis Absorption Max (λmax)~270-300 nm (π→π* transition) researchgate.net
MS Molecular Ion (M+)m/z ≈ 238 bldpharm.com

Molecular Modeling and Docking Studies for Molecular Interactions

Molecular modeling, and specifically molecular docking, is a computational technique used to predict the preferred orientation and binding affinity of one molecule to another, typically a small molecule ligand to a protein receptor. tandfonline.com This method is central to structure-based drug design. For this compound, docking studies can be performed to hypothesize its potential as an inhibitor for various enzymes.

The process involves placing the 3D structure of the ligand (obtained from DFT or crystallography) into the binding site of a target protein. An algorithm then samples various conformations and orientations of the ligand, calculating a "docking score" for each pose, which estimates the binding free energy. researchgate.net Studies on derivatives of 1H-imidazole-2-carboxylic acid have shown their potential as inhibitors of metallo-β-lactamases, enzymes that confer antibiotic resistance. nih.gov In these studies, the imidazole core and the carboxylic acid group are crucial for coordinating to metal ions (like zinc) in the active site and forming hydrogen bonds with key amino acid residues. nih.gov The iodine atom at the C4 position would be expected to form halogen bonds or occupy a hydrophobic pocket within the binding site, potentially enhancing binding affinity or selectivity.

Table 3: Example Docking Results for Imidazole-Based Inhibitors in Target Proteins This table presents data from related compounds to illustrate the outputs of docking studies.

Compound ClassTarget ProteinKey Interactions ObservedBinding Energy (kcal/mol)Reference
1H-imidazole-2-carboxylic acid derivativesMetallo-β-lactamase (VIM-2)Zinc coordination via N and COO⁻; H-bonds with Asn233Not specified, but potent inhibition observed nih.gov
Tetrasubstituted imidazolesBreast Cancer Target (e.g., Estrogen Receptor)H-bonds, hydrophobic interactions-7.0 to -9.0 (predicted) researchgate.net
Imidazolidin-4-one derivativesBacterial FabH–CoA complex (E. coli)H-bonds with active site residues-5.5 to -7.5 (predicted) nih.gov

Quantum Chemical Descriptors and Structure-Reactivity Relationships

Quantum chemical descriptors are numerical values derived from the computed electronic structure of a molecule that quantify its physicochemical properties. researchgate.net These descriptors are fundamental to developing Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR), which are mathematical models that correlate a molecule's structure with its biological activity or physical properties. nih.govnih.gov

For this compound, key descriptors can be calculated using DFT. These include electronic descriptors like HOMO/LUMO energies, the HOMO-LUMO gap, dipole moment, and Mulliken atomic charges. tandfonline.comnih.gov Other important descriptors include the topological polar surface area (TPSA), which correlates with drug transport properties, and the partition coefficient (LogP), which measures lipophilicity. mdpi.com

By calculating these descriptors for a series of related imidazole derivatives and correlating them with experimentally measured activities (e.g., enzyme inhibition IC₅₀ values), a QSAR model can be built. nih.gov Such models help identify which properties are most important for activity. For example, a QSAR study on imidazole-5-carboxylic acid derivatives found that descriptors related to molecular size (5Chain Count) and hydrogen bonding capacity (H-acceptor count) were beneficial for angiotensin II receptor antagonism. nih.govnih.gov These relationships provide a rational basis for designing new, more potent molecules by optimizing the identified descriptors. researchgate.net

Exploration of 4 Iodo 1h Imidazole 2 Carboxylic Acid in Advanced Chemical Research

Applications in Ligand Design for Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The unique structural features of 4-Iodo-1H-imidazole-2-carboxylic acid make it a highly valuable ligand in coordination chemistry and for the construction of Metal-Organic Frameworks (MOFs). The imidazole (B134444) ring and the carboxylate group provide multiple coordination sites for binding to metal ions. medchemexpress.com Specifically, the nitrogen atoms of the imidazole ring and the oxygen atoms of the carboxylate can act as effective chelating agents, stabilizing metal centers and enabling the formation of well-defined coordination complexes. medchemexpress.com

The presence of the iodine atom adds another dimension to its utility in supramolecular chemistry. Iodine is capable of forming halogen bonds, which are highly directional non-covalent interactions that can be used to guide the self-assembly of molecules into larger, ordered structures like MOFs. acs.org This interaction, distinct from the more common hydrogen bond, provides an additional tool for designing the topology and functionality of crystalline materials. acs.org The use of halogenated imidazoles, such as 4,5-diiodo-1H-imidazole, has been noted for its wide applicability in ligand synthesis for both material and catalytic chemistry. google.com This suggests that this compound can be employed to create robust frameworks with tailored properties, potentially for applications in gas storage, separation, or catalysis.

Role as a Key Synthetic Intermediate for Complex Molecule Assembly

This compound is a versatile building block for the synthesis of more complex organic molecules. Its utility stems from the reactivity of its distinct functional groups. The imidazole core is a common scaffold in many biologically active compounds and pharmaceuticals. researchgate.netnih.gov The iodine atom on the imidazole ring is particularly significant, as it can be readily replaced or used in various cross-coupling reactions (e.g., Suzuki, Heck, or Sonogashira reactions) to form new carbon-carbon or carbon-heteroatom bonds. This allows for the introduction of diverse substituents and the extension of the molecular framework.

The carboxylic acid group provides another reactive handle. It can be converted into a wide range of other functional groups, including esters, amides, and acid chlorides, or it can be removed via decarboxylation. nih.gov This versatility is exemplified in the synthesis of complex molecules like 1,5-diaryl-1H-imidazole-4-carboxylate esters, which serve as key intermediates for biologically active compounds. nih.gov The synthesis of related iodoimidazole nucleosides further demonstrates the role of the iodinated imidazole scaffold as a crucial precursor in assembling intricate molecular architectures. researchgate.net As an important intermediate, it holds significant economic worth and market potential for introducing the imidazolyl group into industrial and medicinal chemicals. google.com

Development of Catalytic Systems Employing Imidazole Carboxylic Acid Derivatives

Imidazole derivatives are widely recognized for their role in catalysis. researchgate.netacs.org The imidazole ring itself can function as a nucleophilic catalyst, for instance in the hydrolysis of esters. youtube.com Furthermore, imidazole-based compounds are precursors to N-heterocyclic carbenes (NHCs), which are powerful organocatalysts for a broad range of chemical transformations. nih.gov

Imidazole carboxylic acids, specifically, have been shown to participate in catalytic processes. For example, 1H-Imidazole-4-carboxylic acid plays a crucial role in the hydrolysis of phosphate (B84403) esters when catalyzed by lanthanide metals, where it helps stabilize the metal ion complexes. medchemexpress.com The combination of the imidazole and carboxylic acid moieties in this compound could be leveraged to design novel catalytic systems. The carboxylate group can anchor the molecule to a metal center, while the imidazole ring can either directly participate in the catalytic cycle or be modified to tune the electronic and steric properties of the resulting catalyst. The iodo-substituent can also influence the catalytic activity by modifying the electron density of the imidazole ring.

Material Science Applications of Halogenated Imidazole Scaffolds

Halogenated organic compounds, and particularly iodinated imidazoles, are finding increasing use in material science. google.com The introduction of a halogen atom, such as iodine, can profoundly influence a molecule's physical and chemical properties, including its ability to self-assemble. The primary mechanism driving this is the halogen bond, a specific and directional interaction that can be used to construct complex supramolecular architectures. acs.org This has been exploited to create functional materials such as small-molecule ion transporters. acs.org

Research into halogenated aromatic compounds has shown that iodine-substituted scaffolds can exhibit lower toxicity compared to other halogens, which is a critical consideration in the design of new materials. nih.gov Furthermore, halogenation can enhance the stability of the scaffold. nih.gov The imidazole-carboxylate portion of the molecule also offers opportunities for material design. For instance, related imidazole carboxylic acids have been used to functionalize the surfaces of dendrimers and silver nanoparticles, creating materials with novel catalytic or sensing capabilities. medchemexpress.comnih.gov Therefore, this compound is a promising candidate for developing advanced materials, including liquid crystals, photoresponsive materials, and chemical sensors.

Structure-Activity Relationship (SAR) Studies in Enzyme Inhibition Mechanisms, focusing on chemical and structural aspects

In medicinal chemistry, understanding the relationship between a molecule's structure and its biological activity is paramount for designing effective drugs. The 1H-imidazole-2-carboxylic acid scaffold has been identified as a potent metal-binding pharmacophore (MBP) for inhibiting metallo-β-lactamases (MBLs), enzymes that confer antibiotic resistance to bacteria. nih.govnih.gov

The inhibitory mechanism involves the chelation of the catalytic zinc ions in the enzyme's active site by the nitrogen atoms of the imidazole ring and the oxygen atoms of the carboxylic acid group. Structure-activity relationship (SAR) studies on derivatives of 1H-imidazole-2-carboxylic acid have revealed that the nature and position of substituents on the imidazole ring are critical for inhibitory potency. nih.govnih.gov

The presence of an iodine atom at the 4-position of this compound would be a key variable in such SAR studies. The chemical and structural aspects of the iodine substituent—its size, electronegativity, and ability to form halogen bonds—would significantly influence how the inhibitor binds to the enzyme's active site. These interactions could affect both the affinity and selectivity of the inhibitor. For example, a halogen bond between the iodine atom and a suitable acceptor group in the active site could provide an additional anchor point, leading to enhanced inhibition. The fundamental chemical properties of the imidazole ring, similar to the amino acid histidine, allow it to participate in crucial interactions like proton transfer within an enzyme's active site. wikipedia.org This makes the scaffold of this compound a rich area for exploration in the rational design of novel enzyme inhibitors.

Q & A

Q. Q1. What are the optimal synthetic routes for 4-iodo-1H-imidazole-2-carboxylic acid, and how does iodination affect reaction efficiency?

Methodological Answer: The synthesis typically involves halogenation of the imidazole core. A common approach is:

Precursor Preparation : Start with 1H-imidazole-2-carboxylic acid.

Iodination : Use iodine or iodinating agents (e.g., N-iodosuccinimide) in polar solvents (e.g., DMF or THF) under controlled pH (acidic/basic). Catalysts like palladium or copper may enhance regioselectivity .

Purification : Column chromatography or recrystallization to isolate the product.
Key Considerations :

  • Iodination at the 4-position competes with other halogenation pathways; monitor reaction time and temperature to avoid over-iodination .
  • Characterize via 1H^1H-NMR (iodine’s electron-withdrawing effect shifts adjacent protons downfield) and LC-MS for purity .

Advanced Research: Cross-Coupling Reactivity

Q. Q2. How can this compound be utilized in cross-coupling reactions to synthesize bioactive derivatives?

Methodological Answer: The iodine substituent enables participation in Suzuki-Miyaura or Sonogashira couplings :

Suzuki Coupling : React with aryl boronic acids using Pd(PPh3_3)4_4/base (e.g., K2_2CO3_3) in THF/H2_2O. This generates biaryl derivatives for enzyme-targeted studies .

Sonogashira Coupling : Use terminal alkynes with PdCl2_2/CuI catalysis to introduce alkyne groups for click chemistry applications .
Data Analysis :

  • Track coupling efficiency via 13C^{13}C-NMR to confirm new C–C bond formation.
  • Compare yields under inert (Argon) vs. aerobic conditions; oxygen often deactivates Pd catalysts .

Advanced Research: Regioselective Functionalization

Q. Q3. How can researchers address conflicting reports on regioselectivity during derivatization of this compound?

Methodological Answer: Contradictions arise from varying reaction conditions:

Nucleophilic Substitution :

  • Basic Conditions : The carboxylic acid group deprotonates, directing nucleophiles (e.g., amines) to the 1-position.
  • Acidic Conditions : Protonation of the imidazole ring favors substitution at the 5-position .

Metal-Mediated Reactions : Pd-catalyzed couplings prioritize the 4-iodo site, but steric hindrance may shift reactivity to other positions .
Resolution Strategy :

  • Use computational modeling (DFT) to predict reactive sites under specific conditions.
  • Validate experimentally via X-ray crystallography or 2D-NMR (e.g., 1H^1H-15N^{15}N HMBC) .

Basic Research: Stability and Storage

Q. Q4. What are the critical stability parameters for this compound during storage?

Methodological Answer:

  • Light Sensitivity : Iodinated compounds degrade under UV light; store in amber vials at −20°C .
  • Moisture Control : The carboxylic acid group is hygroscopic; use desiccants (silica gel) in sealed containers.
  • pH Stability : Avoid prolonged exposure to strong acids/bases to prevent deiodination or decarboxylation .

Advanced Research: Biochemical Interactions

Q. Q5. How does this compound interact with metalloenzymes, and how can this be quantified?

Methodological Answer: The imidazole ring chelates metal ions (e.g., Zn2+^{2+}, Fe3+^{3+}) in enzyme active sites:

Inhibition Assays :

  • IC50_{50} Determination : Titrate the compound against a target enzyme (e.g., carbonic anhydrase) and measure activity loss via fluorometry .
  • Competitive Binding : Use isothermal titration calorimetry (ITC) to assess binding affinity vs. native substrates.

Structural Analysis :

  • Co-crystallize the compound with the enzyme and perform X-ray diffraction to map interactions .

Advanced Research: Computational Modeling

Q. Q6. What computational tools can predict the reactivity of this compound in complex reaction systems?

Methodological Answer:

Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites for electrophilic/nucleophilic attacks .

Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. water) on reaction pathways.

Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., kinases) .

Data Contradiction Analysis

Q. Q7. How can researchers resolve discrepancies in reported catalytic efficiencies of iodinated imidazoles?

Methodological Answer:

Control Experiments : Replicate studies under identical conditions (solvent, catalyst loading, temperature).

Advanced Analytics :

  • Use high-resolution mass spectrometry (HRMS) to confirm product identity.
  • Compare kinetic isotope effects (KIEs) to distinguish mechanistic pathways .

Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., iodine’s role in transition-state stabilization) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.